molecular formula C26H24ClN3O3S2 B12043237 N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477330-79-3

N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12043237
CAS No.: 477330-79-3
M. Wt: 526.1 g/mol
InChI Key: SBFLLLPSEAMSDM-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a benzothieno[2,3-d]pyrimidine ring system.
    • Attached to this core, we have a 5-chloro-2-methylphenyl group and a 4-methoxyphenyl group.
    • The sulfur atom forms a thiol (sulfanyl) group.
    • The acetamide moiety is connected to the sulfur atom.
  • Overall, it combines aromatic, heterocyclic, and aliphatic features.
  • The compound’s systematic name is quite a mouthful, but it reflects its precise structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s research is dynamic, and new findings may emerge. For the most up-to-date information, refer to scientific literature and patents.

    : Example reference. Actual references should be cited from reputable sources.

    Properties

    CAS No.

    477330-79-3

    Molecular Formula

    C26H24ClN3O3S2

    Molecular Weight

    526.1 g/mol

    IUPAC Name

    N-(5-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C26H24ClN3O3S2/c1-15-7-8-16(27)13-20(15)28-22(31)14-34-26-29-24-23(19-5-3-4-6-21(19)35-24)25(32)30(26)17-9-11-18(33-2)12-10-17/h7-13H,3-6,14H2,1-2H3,(H,28,31)

    InChI Key

    SBFLLLPSEAMSDM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

    Origin of Product

    United States

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